

# A Preclinical In-Depth Technical Guide to DISC-0974

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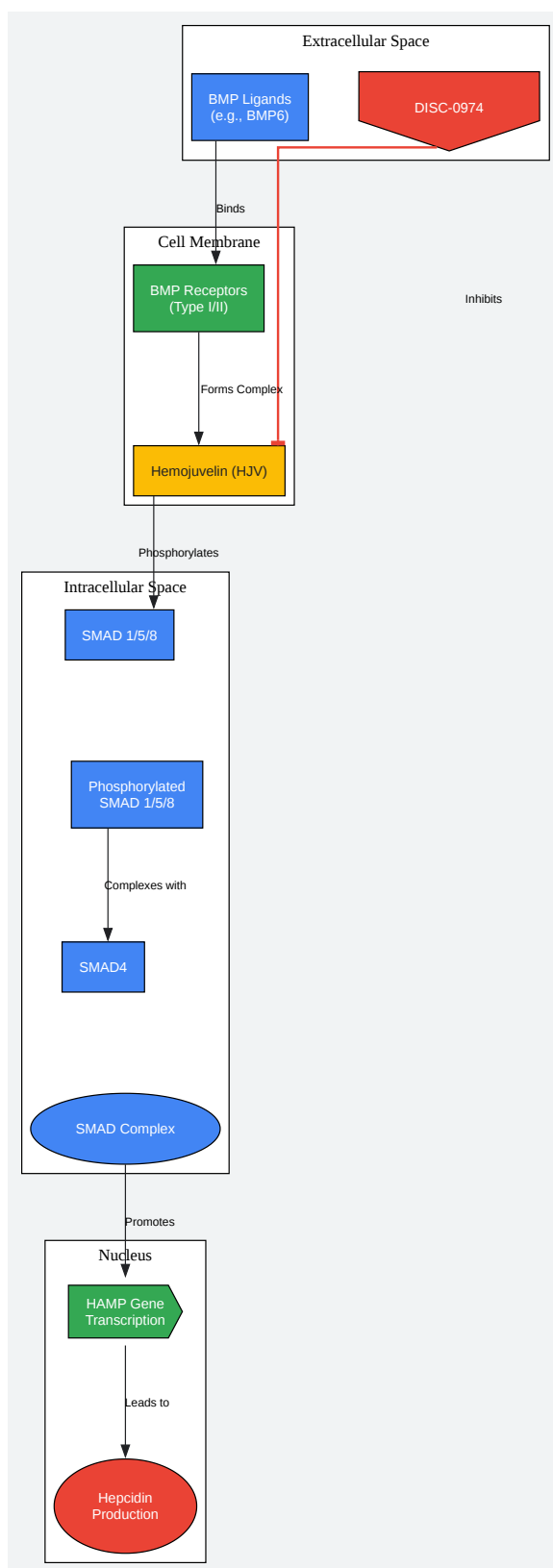
## Introduction

DISC-0974 is a humanized monoclonal antibody that targets hemojuvelin (HJV), a critical co-receptor in the bone morphogenetic protein (BMP) signaling pathway that governs hepcidin expression.<sup>[1]</sup> By inhibiting HJV, DISC-0974 is designed to suppress the production of hepcidin, the master regulator of iron homeostasis.<sup>[2]</sup> Elevated hepcidin levels are a key driver of anemia of inflammation (also known as anemia of chronic disease) by sequestering iron and limiting its availability for erythropoiesis.<sup>[2]</sup> This document provides a comprehensive overview of the preclinical data for DISC-0974, detailing its mechanism of action, and summarizing key findings from in vivo animal models.

## Mechanism of Action: Targeting the Hemojuvelin-Hepcidin Axis

DISC-0974 exerts its effect by binding to hemojuvelin, thereby preventing the formation of the BMP/BMP receptor/HJV complex.<sup>[3]</sup> This complex is essential for signaling that leads to the transcription of the hepcidin gene (HAMP).<sup>[4]</sup> By disrupting this pathway, DISC-0974 effectively reduces hepcidin production, leading to increased iron availability for the production of red blood cells.

Below is a diagram illustrating the signaling pathway targeted by DISC-0974.



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Caption: Mechanism of action of DISC-0974 in the hepcidin signaling pathway.

## Preclinical Efficacy in Animal Models

The efficacy of DISC-0974 has been evaluated in rodent and non-human primate models of anemia. These studies have consistently demonstrated the ability of DISC-0974 to modulate iron metabolism and improve hematological parameters.

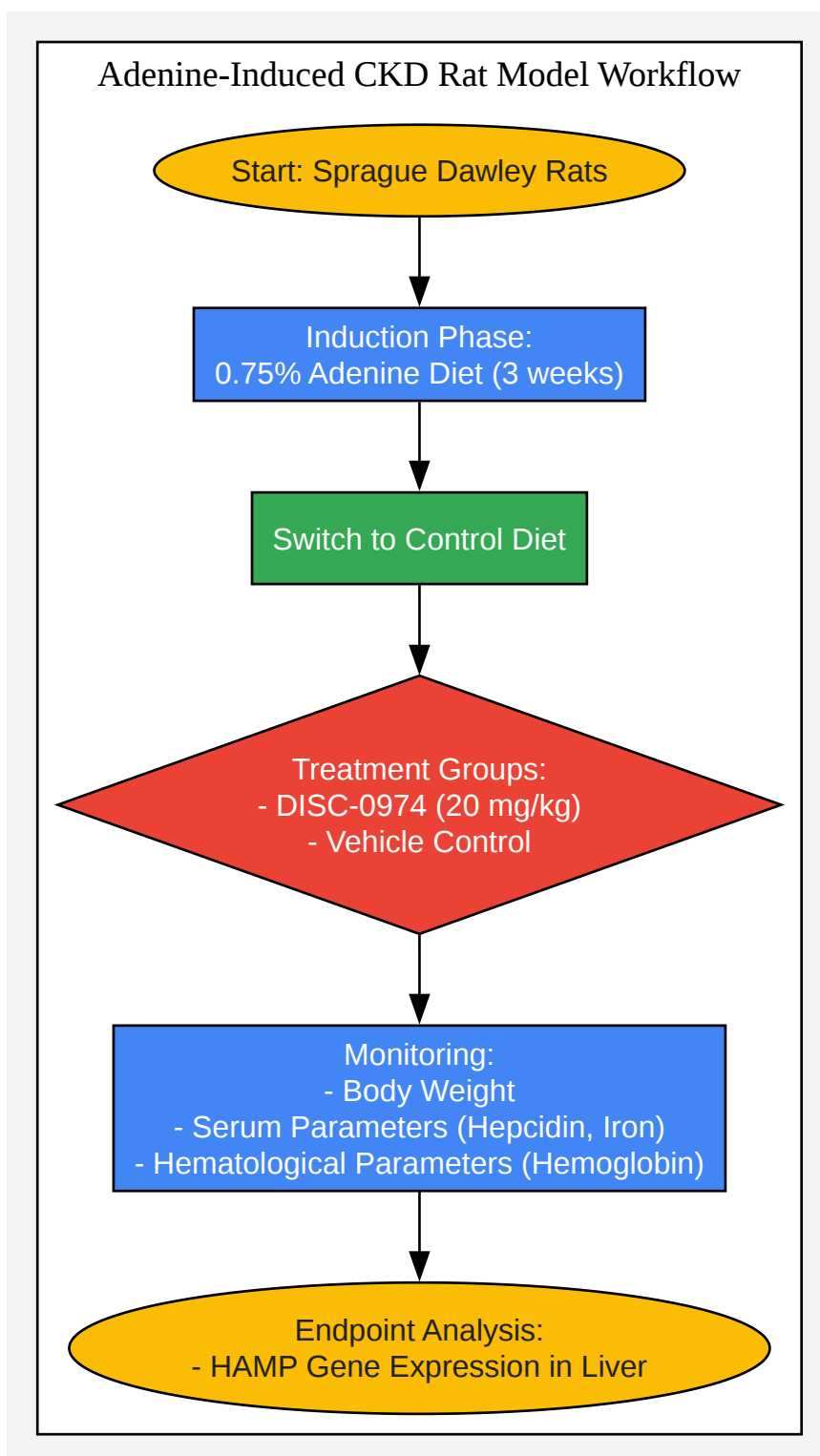
### Adenine-Induced Rat Model of Chronic Kidney Disease (CKD)

Anemia is a frequent complication of CKD, partly due to elevated hepcidin levels. The adenine-induced rat model is a well-established method for studying CKD-associated anemia.

#### Experimental Protocol:

The study utilized a rat model of CKD induced by an adenine-rich diet. Renal impairment was induced in Sprague Dawley rats by feeding them a diet containing 0.75% adenine for three weeks. Following the induction phase, the rats were switched to a control diet for the remainder of the study.

Below is a diagram outlining the experimental workflow.



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Caption: Experimental workflow for the adenine-induced CKD rat model.

Results:

Treatment with DISC-0974 at a dose of 20mg/kg was well-tolerated and did not adversely affect body weight. The key findings from this preclinical model are summarized in the table below.

Parameter	Vehicle Control	DISC-0974 (20 mg/kg)	Outcome
HAMP Gene Expression	Baseline	Reduced	DISC-0974 suppressed hepcidin gene expression in the liver.
Serum Hepcidin	Elevated	Reduced	Led to decreased circulating hepcidin levels.
Serum Iron	Reduced	Increased	Increased the concentration of iron in the serum.
Reticulocyte Hemoglobin	Reduced	Increased	Improved cellular hemoglobinization.
Hemoglobin Improvement	N/A	17 g/L increase	Shown a substantial improvement in hemoglobin levels compared to the vehicle group.

These results demonstrate that by reducing hepcidin, DISC-0974 effectively mobilizes iron and improves anemia in a rat model of chronic kidney disease.

## Non-Human Primate (NHP) Model of Inflammation

To evaluate the effect of DISC-0974 in a model of acute inflammation, a study was conducted in non-human primates where inflammation was induced by interleukin-6 (IL-6).

Experimental Protocol:

While specific details of the DISC-0974 study protocol in an IL-6-induced NHP model are not publicly available, a general methodology for such a model involves the administration of recombinant human IL-6 to induce an inflammatory state, which in turn elevates hepcidin and causes hypoferremia. The efficacy of a therapeutic agent is then assessed by its ability to counteract these effects.

#### Results:

In non-human primates, DISC-0974 demonstrated a dose-dependent reduction in hepcidin levels, which led to subsequent increases in serum iron and transferrin saturation (TSAT). Pharmacokinetic and pharmacodynamic modeling from NHP studies predicted that low monthly doses of DISC-0974 would be sufficient to produce a significant and sustained biological effect in humans.

The binding affinity of DISC-0974 to hemojuvelin from different species is detailed in the table below.

Species	Binding Affinity (Kd)
Human	100 pM
Cynomolgus Monkey	110 pM
Rat	240 pM

Source:

## Summary of Preclinical Findings

The preclinical data for DISC-0974 robustly supports its mechanism of action and therapeutic potential in treating anemia of inflammation. Key takeaways from the preclinical studies include:

- **Target Engagement:** DISC-0974 effectively binds to hemojuvelin and inhibits the BMP signaling pathway, leading to a reduction in hepcidin production.
- **Pharmacodynamic Effects:** Administration of DISC-0974 results in a dose-dependent decrease in serum hepcidin, a corresponding increase in serum iron and transferrin saturation, and an improvement in hemoglobin levels.

- Efficacy in Disease Models: DISC-0974 has demonstrated efficacy in a rat model of chronic kidney disease-associated anemia and a non-human primate model of inflammation.
- Favorable Pharmacokinetics: Preclinical pharmacokinetic data supports the potential for monthly dosing in humans.

These preclinical findings have provided a strong rationale for the clinical development of DISC-0974 for the treatment of various forms of anemia of inflammation.

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